molecular formula C8H19NO B2657821 3-(Diethylamino)-2-methylpropan-1-ol CAS No. 101079-95-2

3-(Diethylamino)-2-methylpropan-1-ol

Cat. No.: B2657821
CAS No.: 101079-95-2
M. Wt: 145.246
InChI Key: HYVCZRSDLQOFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Diethylamino)-2-methylpropan-1-ol is an organic compound with the molecular formula C8H19NO. It is a tertiary amine and an alcohol, characterized by the presence of a diethylamino group attached to a propanol backbone. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-2-methylpropan-1-ol typically involves the reaction of diethylamine with 2-methylpropanal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Diethylamine with 2-Methylpropanal: Diethylamine is reacted with 2-methylpropanal in the presence of a suitable catalyst, such as an acid or base, to form this compound.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include the use of high-pressure reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The diethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(Diethylamino)-2-methylpropanal or 3-(Diethylamino)-2-methylpropanone.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Diethylamino)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of biologically active compounds and as a precursor in the development of pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and used in the formulation of certain drugs.

    Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-2-methylpropan-1-ol depends on its specific application. In general, the compound interacts with molecular targets through its diethylamino and alcohol functional groups. These interactions can involve hydrogen bonding, hydrophobic interactions, and electrostatic interactions with target molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-2-methylpropan-1-ol: Similar structure but with dimethylamino group instead of diethylamino.

    3-(Diethylamino)-1-propanol: Similar structure but without the methyl group on the propanol backbone.

    2-(Diethylamino)ethanol: Similar structure but with a shorter ethyl chain.

Uniqueness

3-(Diethylamino)-2-methylpropan-1-ol is unique due to the presence of both diethylamino and methyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

3-(diethylamino)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-4-9(5-2)6-8(3)7-10/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVCZRSDLQOFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.